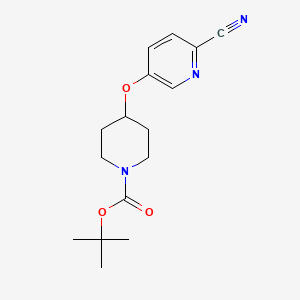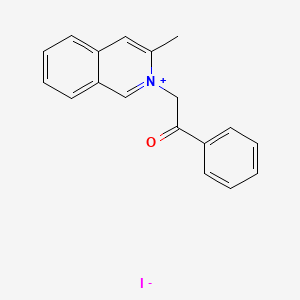
trans-1,4-Diacetamidocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,4-Diacetamidocyclohexane: is an organic compound with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.2621 g/mol . It is a derivative of cyclohexane, where two acetamide groups are attached to the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Diacetamidocyclohexane typically involves the reaction of trans-1,4-diaminocyclohexane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The reaction can be represented as follows:
trans-1,4-Diaminocyclohexane+2Acetic Anhydride→this compound+2Acetic Acid
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: trans-1,4-Diacetamidocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the acetamide groups to amine groups.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Formation of amides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1,4-Diacetamidocyclohexane is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate the effects of acetamide groups on biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-1,4-Diacetamidocyclohexane involves its interaction with specific molecular targets. The acetamide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
trans-1,4-Diaminocyclohexane: A precursor in the synthesis of trans-1,4-Diacetamidocyclohexane.
trans-1,4-Dimethylcyclohexane: A structurally similar compound with different functional groups.
trans-1,4-Dichlorocyclohexane: Another similar compound with chlorine atoms instead of acetamide groups.
Uniqueness: this compound is unique due to the presence of acetamide groups, which impart specific chemical and biological properties. Its stability and reactivity make it distinct from other similar compounds, allowing for diverse applications in various fields .
Properties
CAS No. |
35541-71-0 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(4-acetamidocyclohexyl)acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
TVILGUBKPIUIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


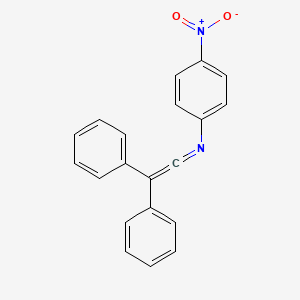
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)


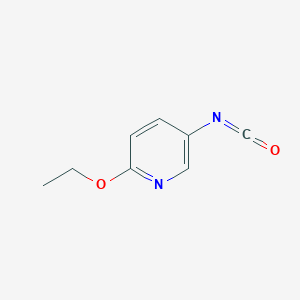

![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)
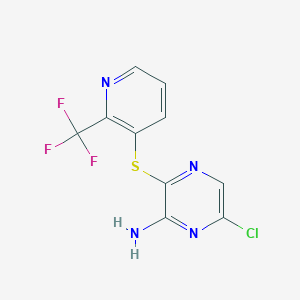

![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)

